N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide is a versatile chemical compound with intriguing properties that enable its application in various fields such as medicinal chemistry, drug discovery, and material science. This compound is known for its unique structure, which includes a benzylpiperazine moiety linked to a phenyl group and a pentanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide typically involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with pentanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylpiperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological properties.
Drug Discovery: The compound serves as a lead compound in the discovery of new therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which play a role in mood regulation and other physiological processes. The compound may also modulate the activity of enzymes and ion channels, leading to its observed effects .
Comparison with Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide can be compared with other similar compounds such as:
N-(4-benzylpiperazin-1-yl)benzamide: Similar structure but with a benzamide group instead of a pentanamide chain.
N-(4-benzylpiperazin-1-yl)propionamide: Contains a shorter propionamide chain.
N-(4-benzylpiperazin-1-yl)butanamide: Contains a butanamide chain.
These compounds share the benzylpiperazine moiety but differ in the length and nature of the amide chain, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYACMFYEFAHESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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